molecular formula C22H19IN2O3S B11536627 O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate

Cat. No.: B11536627
M. Wt: 518.4 g/mol
InChI Key: QIEHADXSJXMXKW-UHFFFAOYSA-N
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Description

4-{[(4-Ethoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxyphenyl, carbamothioyl, and iodophenyl groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ethoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 4-iodoaniline to form the corresponding thiourea derivative. This intermediate is then reacted with 4-iodobenzoic acid chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ethoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

4-{[(4-ethoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-ethoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-cancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide
  • 4-{[(4-Chlorophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide
  • 4-{[(4-Fluorophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide

Uniqueness

4-{[(4-ethoxyphenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that can be leveraged in various applications, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C22H19IN2O3S

Molecular Weight

518.4 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-(4-ethoxyphenyl)carbamothioate

InChI

InChI=1S/C22H19IN2O3S/c1-2-27-19-13-9-18(10-14-19)25-22(29)28-20-11-3-15(4-12-20)21(26)24-17-7-5-16(23)6-8-17/h3-14H,2H2,1H3,(H,24,26)(H,25,29)

InChI Key

QIEHADXSJXMXKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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